molecular formula C22H11F5O3 B11003844 7-[(pentafluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

7-[(pentafluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11003844
M. Wt: 418.3 g/mol
InChI Key: MWOAFYUHKVSLAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

      Industrial Production: Information on large-scale industrial production methods is scarce due to its limited commercial use.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions may yield derivatives with modified functional groups.

  • Scientific Research Applications

      Biology: Its biological activity remains largely unexplored, but it could serve as a probe or lead compound.

      Medicine: No specific medical applications are documented.

      Industry: Industrial applications are yet to be established.

  • Mechanism of Action

    • Unfortunately, the exact mechanism of action is unknown.
    • Further research is needed to identify molecular targets and pathways affected by this compound.
  • Comparison with Similar Compounds

      Similar Compounds: While there are no direct analogs, consider related chromones or pentafluorobenzyl ethers.

      Uniqueness: Its unique combination of a chromone core and pentafluorobenzyl ether sets it apart.

    Properties

    Molecular Formula

    C22H11F5O3

    Molecular Weight

    418.3 g/mol

    IUPAC Name

    7-[(2,3,4,5,6-pentafluorophenyl)methoxy]-4-phenylchromen-2-one

    InChI

    InChI=1S/C22H11F5O3/c23-18-15(19(24)21(26)22(27)20(18)25)10-29-12-6-7-13-14(11-4-2-1-3-5-11)9-17(28)30-16(13)8-12/h1-9H,10H2

    InChI Key

    MWOAFYUHKVSLAB-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F

    Origin of Product

    United States

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